N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide
Description
N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide is a structurally complex acetamide derivative featuring a 3-oxatricyclo[3.2.1.02,4]octane core. This bicyclic system incorporates an oxygen atom within its fused ring structure, distinguishing it from purely hydrocarbon-based tricyclic systems. The compound’s acetamide group is substituted with a methyl group and a tricyclic methylene moiety, which likely influences its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
65434-02-8 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide |
InChI |
InChI=1S/C11H17NO2/c1-6(13)12(2)5-8-3-7-4-9(8)11-10(7)14-11/h7-11H,3-5H2,1-2H3 |
InChI Key |
FFKFMJFFJPFZAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1CC2CC1C3C2O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: This involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic structure.
Introduction of the Acetamide Group: This step involves the reaction of the tricyclic intermediate with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamide group.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide ()
- Key Differences :
- The nitrobenzene-sulfonyl group introduces strong electron-withdrawing effects, enhancing reactivity in heterocyclic synthesis.
- Lacks the oxygenated tricyclic system, reducing conformational rigidity compared to the target compound.
- Shared Features: Both have acetamide backbones with N-alkyl substitutions. Potential for intermolecular hydrogen bonding due to polar functional groups .
N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide ()
- Key Differences :
- Contains a pyrrolidine ring with a hydroxylethyl substituent, improving solubility but lacking the tricyclic framework.
- Ethyl substitution on the acetamide nitrogen may alter metabolic stability compared to the methyl group in the target compound.
- Shared Features: Both exhibit enhanced solubility due to oxygen-containing groups (hydroxyl vs. oxatricyclo oxygen). Potential for targeting similar biological pathways via hydrogen bonding .
N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide ()
- Key Differences :
- Features a pyridine-linked ketone group, enabling π-π stacking interactions absent in the target compound.
- Linear butyl chain vs. rigid tricyclic system, resulting in reduced steric hindrance.
- Shared Features :
- Both possess acetamide groups with methyl substitutions.
- Demonstrated enzyme inhibition capabilities, suggesting analogous mechanisms of action .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide ()
- Key Differences: Sulfone and naphthalene groups enhance lipophilicity and aromatic interactions, unlike the oxygenated tricyclic core. Pyridazinone ring contributes to planar geometry, contrasting with the non-planar tricyclic system of the target compound.
- Shared Features: Acetamide functionality with heterocyclic substitutions. Potential for targeting hydrophobic binding pockets in proteins .
Data Tables
Table 1: Comparative Properties of Selected Acetamide Derivatives
| Compound Name | Core Structure | Key Functional Groups | Solubility (Predicted) | Biological Activity Insights |
|---|---|---|---|---|
| Target Compound | 3-Oxatricyclo[3.2.1] | Oxygenated tricyclic, methylacetamide | Moderate (polar oxygen) | Enzyme/receptor modulation |
| N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide | Nitrobenzene-sulfonyl | Nitro, sulfonyl | Low (hydrophobic) | Heterocyclic synthesis |
| N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide | Pyrrolidine | Hydroxylethyl, ethylacetamide | High (polar hydroxyl) | Enhanced solubility for drug delivery |
| N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide | Pyridinyl ketone | Pyridine, ketone | Moderate | Enzyme inhibition |
Key Research Findings
Oxygenated Tricyclic Advantage : The 3-oxatricyclo system confers rigidity and polarity, enhancing target selectivity compared to flexible analogs like N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide .
Solubility vs. Lipophilicity : The oxygen atom improves aqueous solubility relative to sulfone- or naphthalene-containing analogs, balancing pharmacokinetic properties .
Synthetic Challenges : The tricyclic core requires multi-step synthesis, contrasting with simpler pyrrolidine or pyridine derivatives .
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